B1192992 KA2237

KA2237

Cat. No. B1192992
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KA2237 is a potent and selective PI3K p110beta/delta inhibitor. KA2237 selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.

Scientific Research Applications

Pre-Clinical Evaluation in Mantle Cell Lymphoma

KA2237, developed by Karus Therapeutics Ltd, is a dual inhibitor of class I beta and delta isoforms of PI3K, showing promise in mantle cell lymphoma (MCL) treatment. It has been effective against both ibrutinib-sensitive and resistant MCL cell lines and patient-derived xenograft (PDX) tumor cells. Notably, KA2237 does not affect normal human peripheral blood mono-nuclear cells, showcasing its selective action against tumor cells. Its synergy with ibrutinib in several MCL cell lines and in PDX models further highlights its potential in MCL therapy, particularly for ibrutinib-resistant cases (Huang et al., 2016).

Pharmacokinetics in B-cell Lymphoma Patients

KA2237's safety, tolerability, and pharmacokinetics were evaluated in B-cell lymphoma patients. The study revealed that KA2237 has a half-life conducive to once daily dosing. Interestingly, the drug demonstrates mechanism-based inhibition (MBI) of CYP3A4/5, which was crucial in guiding safe dose escalation during the study (Dow et al., 2021).

Phase I Study in Relapsed/Refractory B-Cell Lymphoma

In a phase I study, KA2237 showed promising clinical activity in heavily pretreated relapsed/refractory B-cell lymphoma patients. The study determined the maximum tolerated dose and demonstrated favorable pharmacokinetic profiles, supporting further evaluation of KA2237 in this patient population (Nastoupil et al., 2019).

Preclinical and Phase I Studies in B-cell Lymphoma

Further preclinical and phase I studies have confirmed the potency of KA2237 in inhibiting PI3K β/δ, with significant results in relapsed refractory B-cell lymphoma. This study showed that 86% of patients experienced treatment-related adverse events, indicating its impact and the need for careful monitoring (Nastoupil et al., 2021).

Overcoming Ibrutinib Resistance in Diffuse Large B-cell Lymphoma

KA2237's role in overcoming ibrutinib resistance in diffuse large B-cell lymphoma was explored, indicating its ability to counteract resistance mechanisms through PI3K/AKT signaling pathway inhibition (Jain et al., 2019).

properties

Product Name

KA2237

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KA2237;  KA-2237;  KA 2237; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.